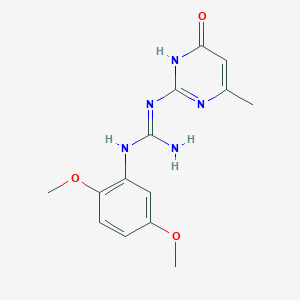
2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide, also known as HIBH, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HIBH is a hydrazone derivative of salicylaldehyde and benzohydrazide, and it possesses a unique molecular structure that makes it promising for various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has been found to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has also been shown to inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-6, and to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has been reported to exhibit various biochemical and physiological effects. It has been found to reduce lipid peroxidation and to increase the levels of glutathione (GSH) in cells. 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has also been shown to decrease the levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models of liver injury, indicating its hepatoprotective effect. In addition, 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has been found to improve the renal function and to reduce the levels of serum creatinine and blood urea nitrogen (BUN) in animal models of kidney injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide in lab experiments is its low toxicity and high stability. 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide can be easily synthesized and purified, and it can be stored for a long time without degradation. 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide is also relatively inexpensive compared to other compounds with similar biological activities. However, one of the limitations of using 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide. One of the areas of interest is the development of 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide-based therapeutics for various diseases. 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another area of interest is the elucidation of the exact mechanism of action of 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide. Although some studies have investigated the signaling pathways involved in 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide-mediated effects, more research is needed to fully understand the molecular mechanisms underlying its biological activities. Furthermore, the development of novel 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide derivatives with improved solubility and bioavailability is also an area of interest for future research.
Conclusion
In conclusion, 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide possesses antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, and it has been investigated for its potential use in various diseases. The synthesis method of 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide involves the condensation reaction between salicylaldehyde and benzohydrazide, and the compound can be easily purified and stored. 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide exhibits various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Future research on 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide should focus on the development of 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide-based therapeutics, elucidation of its mechanism of action, and the development of novel 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide derivatives.
Synthesemethoden
2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide can be synthesized by the condensation reaction between salicylaldehyde and benzohydrazide in the presence of a suitable catalyst. The reaction yields a yellow solid that can be purified by recrystallization. The purity of the synthesized 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide can be confirmed by various analytical techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has also been found to exhibit neuroprotective, hepatoprotective, and nephroprotective effects. In addition, 2-hydroxy-N'-(2-hydroxy-3,5-diiodobenzylidene)benzohydrazide has been investigated for its potential use as a diagnostic and therapeutic agent in Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I2N2O3/c15-9-5-8(13(20)11(16)6-9)7-17-18-14(21)10-3-1-2-4-12(10)19/h1-7,19-20H,(H,18,21)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDRJCGBJXBRMB-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)I)I)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B5967233.png)
![7-(3-methylbenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5967241.png)

![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5967272.png)
![1-(5-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B5967282.png)
![2-[4-benzyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5967285.png)
![1-(3-chlorophenyl)-4-{1-[3-(methylthio)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5967292.png)
![N-[5-({1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5967300.png)


![2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B5967331.png)
![4-(4,5-dimethoxy-2-nitrobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5967334.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}acetamide](/img/structure/B5967337.png)
![2-{4-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967345.png)